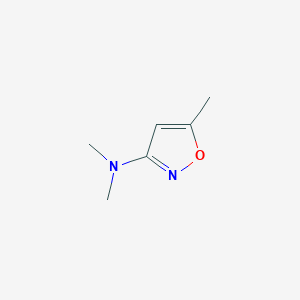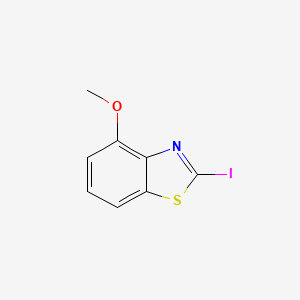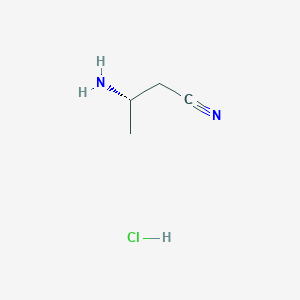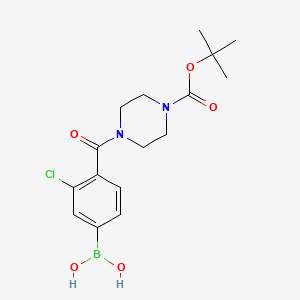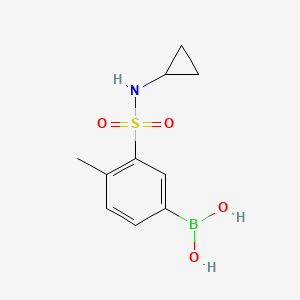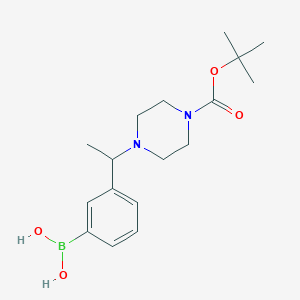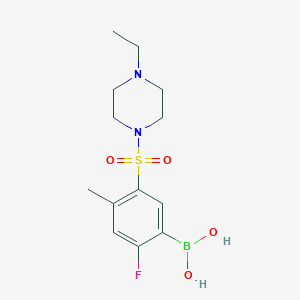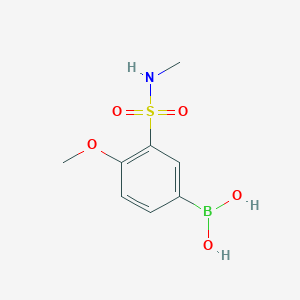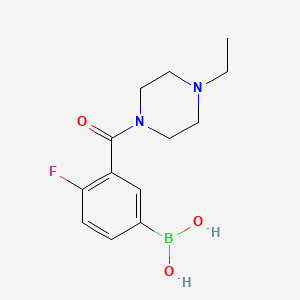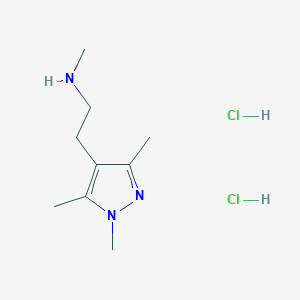
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
Descripción general
Descripción
“N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine” is a chemical compound with the empirical formula C10H19N3 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 181.28 . The SMILES string for this compound isCC1=C(CNC(C)C)C(C)=NN1C , which provides a text representation of the compound’s structure.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Pyrazole Derivatives
Pyrazole derivatives have been synthesized and characterized, showing potential applications in various scientific research areas. For instance, the synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and related compounds was achieved through the reaction of hydroxymethyl pyrazole derivatives with primary amines. These compounds were characterized using techniques like FT-IR, UV-visible spectroscopy, proton NMR, mass spectroscopy, and X-ray crystallography. The biological activity of these compounds against breast cancer and microbes has been confirmed, indicating their potential for further pharmacological studies (Titi et al., 2020).
Development of Key Intermediates for CCR5 Antagonists
Another significant application involves the development of key intermediates for CCR5 antagonists, crucial for HIV treatment strategies. A new and efficient synthesis method for 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a vital intermediate for the CCR5 antagonist TAK-779, was described. This method achieved a 78% isolated yield using only commercially available reagents, showcasing an advancement in the synthesis of pharmaceutical intermediates (Hashimoto et al., 2002).
Cobalt(II) Complexes and Catalytic Applications
The formation of cobalt(II) complexes with N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands demonstrated the versatility of pyrazole derivatives in catalysis and material science. These complexes exhibited different coordination geometries and showed significant activity for methyl methacrylate (MMA) polymerization, producing high molecular weight poly(methylmethacrylate) with a narrow polydispersity index. Such findings open new avenues for the development of catalysts and materials based on pyrazole derivatives (Choi et al., 2015).
Electrophilic Cyclization in Organic Synthesis
Electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides has been explored, leading to the formation of various heterocyclic compounds. This process underscores the role of pyrazole derivatives in organic synthesis, offering pathways to novel compounds with potential applications in medicinal chemistry and material science (Bondarenko et al., 2015).
Safety And Hazards
Direcciones Futuras
While specific future directions for this compound are not mentioned, related compounds such as hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . This suggests that “N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride” and similar compounds could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Propiedades
IUPAC Name |
N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-7-9(5-6-10-3)8(2)12(4)11-7;;/h10H,5-6H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXAFQDWBJHZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



